

Ro 14-1761: A Comprehensive Technical Guide to a Ceftriaxone Analogue

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of **Ro 14-1761**, a third-generation cephalosporin antibiotic that is a close structural analogue of the widely used drug, ceftriaxone. This document consolidates available data on its chemical properties, mechanism of action, and antimicrobial activity, presenting a comparative perspective with ceftriaxone. Detailed experimental methodologies for in vitro and in vivo evaluation are provided to facilitate further research and development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

Ro 14-1761 is a semisynthetic, broad-spectrum cephalosporin antibiotic belonging to the third generation of this class.[1] Its structural similarity to ceftriaxone, a cornerstone in the treatment of severe bacterial infections, suggests a comparable mechanism of action and antimicrobial spectrum.[2] This guide aims to provide a detailed technical overview of **Ro 14-1761** for researchers and professionals in the field of drug development, offering a foundation for further investigation into its potential as a therapeutic agent.

Chemical Structure and Properties



Ro 14-1761 and ceftriaxone share a common 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to the antibacterial activity of all cephalosporins. The key structural difference lies in the side chain at the C-7 position of the dihydrothiazine ring.

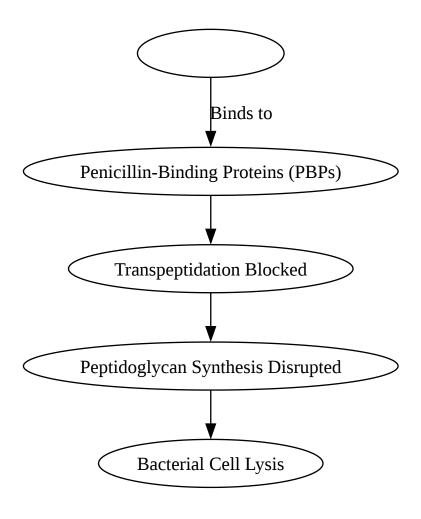
Table 1: Chemical Properties of Ro 14-1761 and Ceftriaxone

Property	Ro 14-1761	Ceftriaxone
Chemical Name	(6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]amin o]-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	(6R,7R)-7-[[(2Z)-2-(2-amino- 1,3-thiazol-4-yl)-2- methoxyiminoacetyl]amino]-3- [[(2-methyl-5,6-dioxo-1H-1,2,4- triazin-3-yl)sulfanylmethyl]-8- oxo-5-thia-1- azabicyclo[4.2.0]oct-2-ene-2- carboxylic acid
CAS Number	82502-19-0[3]	73384-59-5
Molecular Formula	C17H16N8O7S3[4]	C18H18N8O7S3
Molecular Weight	540.55 g/mol [4]	554.58 g/mol

Mechanism of Action

Like other β -lactam antibiotics, **Ro 14-1761** is expected to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core β -lactam ring is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursors.





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This binding inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a weakened cell wall, ultimately causing cell lysis and death. The aminothiazole and oxime moieties in the C-7 side chain are known to confer stability against many β -lactamases, the primary mechanism of bacterial resistance to β -lactam antibiotics.

Antimicrobial Spectrum and Activity

Ro 14-1761 is classified as a third-generation cephalosporin, suggesting a broad spectrum of activity against Gram-negative bacteria, including many members of the Enterobacteriaceae family.[3][5] Its activity against Gram-positive organisms and anaerobic bacteria would require specific in vitro testing for a comprehensive profile.

Table 2: Comparative In Vitro Activity of Ceftriaxone (MIC₅₀ and MIC₉₀ in μg/mL)



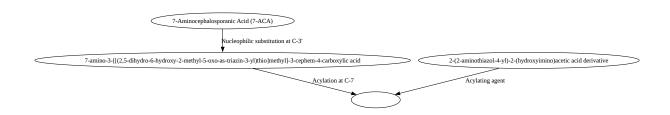
Organism	Ceftriaxone MIC ₅₀	Ceftriaxone MIC90
Escherichia coli	≤0.004 - 0.5	16
Klebsiella pneumoniae	≤0.004 - 0.5	-
Haemophilus influenzae	≤0.004	-
Neisseria spp.	≤0.001	-
Streptococcus pneumoniae	0.25	2
Staphylococcus aureus	2.0	-
Streptococcus pyogenes	0.015	-
Acinetobacter spp.	8.0 - 16	-
Pseudomonas aeruginosa	8.0 - 16	-

Note: Data for **Ro 14-1761** is not available in the public domain and requires experimental determination. The data for ceftriaxone is compiled from multiple sources and can vary based on the specific strains tested.[6]

Experimental Protocols Synthesis of Ro 14-1761

The synthesis of **Ro 14-1761** involves a multi-step process, beginning with the preparation of the key intermediate, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid, followed by acylation.





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Protocol for the Synthesis of the 7-ACA Intermediate:

A detailed protocol for the synthesis of the specific 7-ACA intermediate for **Ro 14-1761** is not readily available in public literature. However, a general method for the synthesis of similar 7-amino-3-substituted-3-cephem-4-carboxylic acids involves the nucleophilic substitution of the acetoxy group at the C-3' position of 7-ACA with a suitable thiol.[7] For **Ro 14-1761**, this would be 3-mercapto-6-hydroxy-2-methyl-1,2,4-triazin-5(2H)-one.

Protocol for the Acylation of the 7-ACA Intermediate:

The final step in the synthesis of **Ro 14-1761** is the acylation of the amino group at the C-7 position of the cephalosporin nucleus with an activated form of the 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.

General Acylation Protocol:

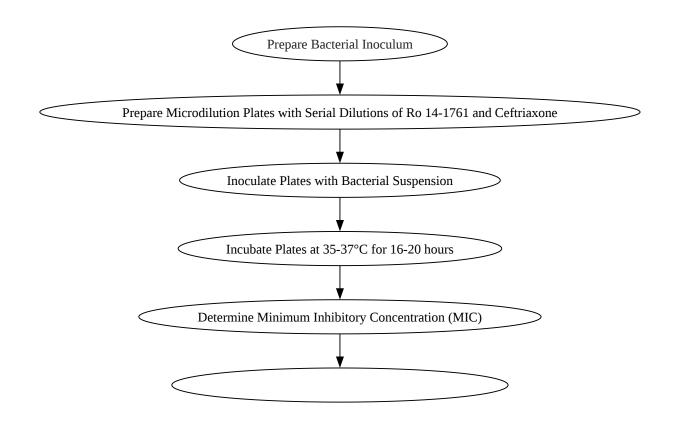
- The 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.
- The pH of the solution is adjusted to the alkaline range to deprotonate the amino group.



- An activated derivative of the side chain, such as an acyl chloride or a mixed anhydride, is added to the reaction mixture.
- The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the product is isolated and purified, typically by precipitation and recrystallization or by chromatographic methods.[8]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of **Ro 14-1761** can be determined using standard methods such as broth microdilution or disk diffusion.





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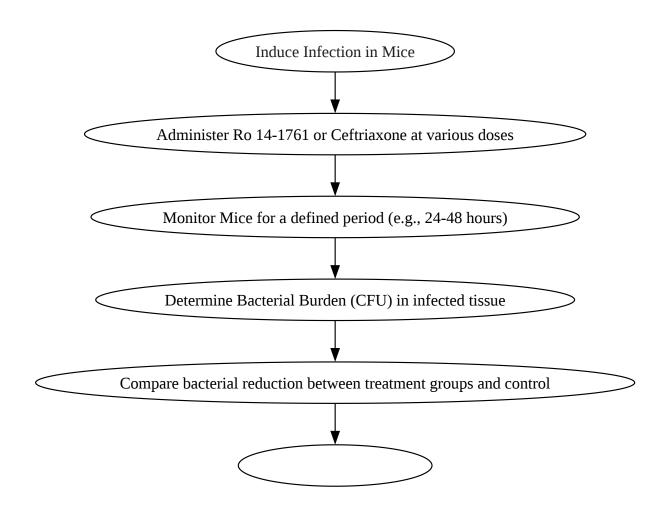
Broth Microdilution Protocol:

- Preparation of Antimicrobial Solutions: Prepare stock solutions of Ro 14-1761 and ceftriaxone in a suitable solvent.
- Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in cationadjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5
 McFarland standard. Dilute this suspension to achieve a final concentration of approximately
 5 x 10⁵ colony-forming units (CFU)/mL in each well.
- Inoculation: Inoculate the microtiter plates with the bacterial suspension.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Studies

The efficacy of **Ro 14-1761** in a living system can be evaluated using a murine infection model, such as a thigh infection or pneumonia model.





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Murine Thigh Infection Model Protocol:

- Immunosuppression (optional): To establish a robust infection, mice may be rendered neutropenic by treatment with cyclophosphamide.
- Inoculation: Inject a standardized bacterial suspension into the thigh muscle of the mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), administer **Ro 14-1761**, ceftriaxone, or a vehicle control via a relevant route (e.g., subcutaneous or intravenous).
- Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.



- Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of CFU per gram of tissue.
- Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of the compounds.

Conclusion

Ro 14-1761 represents a close structural analogue of ceftriaxone, a critically important third-generation cephalosporin. Based on its chemical structure, it is predicted to have a similar mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a framework for the further investigation of **Ro 14-1761**, including detailed methodologies for its synthesis and evaluation. The generation of comparative in vitro and in vivo data against a panel of clinically relevant bacterial pathogens is essential to fully elucidate its potential as a novel therapeutic agent. The provided protocols and structured data presentation are intended to facilitate these research endeavors.

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